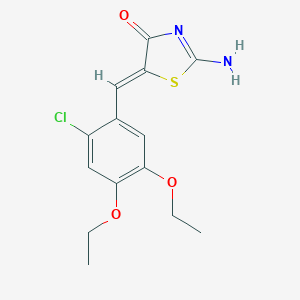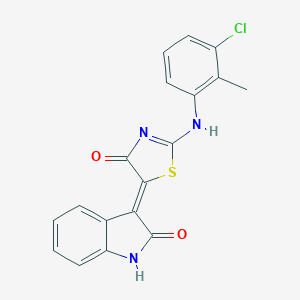![molecular formula C23H19N5OS B308150 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308150.png)
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-kB pathway. It has also been shown to interact with specific targets such as beta-amyloid and caspase-3.
Biochemical and Physiological Effects:
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, it has been found to reduce amyloid-beta aggregation, improve cognitive function, and reduce oxidative stress. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB.
実験室実験の利点と制限
The advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate multiple signaling pathways, and its interaction with specific targets. However, the limitations include its unknown mechanism of action, its potential toxicity, and the need for further research to fully understand its therapeutic potential.
将来の方向性
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action, its potential toxicity, and its therapeutic applications in various diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of specific diseases. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound with significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
合成法
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminopyridine, 4-methylbenzenethiol, and 2-chloro-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through crystallization or chromatography.
科学的研究の応用
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, it has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB.
特性
製品名 |
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
分子式 |
C23H19N5OS |
分子量 |
413.5 g/mol |
IUPAC名 |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H19N5OS/c1-15-9-11-16(12-10-15)14-30-23-26-22-20(27-28-23)17-6-2-3-7-18(17)25-21(29-22)19-8-4-5-13-24-19/h2-13,21,25H,14H2,1H3 |
InChIキー |
OJJTWNSBTKCKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=N5)N=N2 |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=N5)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6E)-2-methoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308067.png)
![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![1-[3-(ethylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308070.png)
![3-(Ethylthio)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308071.png)
![3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308073.png)
![3-[(Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308076.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308080.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308081.png)

![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308086.png)
![2-[(4-Chlorophenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308089.png)
